1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
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Overview
Description
1’-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound that features a spirocyclic structure. This compound is characterized by the presence of a morpholine group, a dioxane ring, and an indole moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Spirocyclization: The spirocyclic structure can be formed by reacting the indole derivative with a dioxane precursor under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1’-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1’-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structures.
Morpholine Derivatives: Compounds containing the morpholine group.
Indole Derivatives: Compounds featuring the indole moiety.
Uniqueness
1’-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H20N2O4 |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C16H20N2O4/c19-15-16(21-8-3-9-22-16)13-4-1-2-5-14(13)18(15)12-17-6-10-20-11-7-17/h1-2,4-5H,3,6-12H2 |
InChI Key |
SEOWIAKVMMOMRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)OC1 |
Origin of Product |
United States |
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